molecular formula C6H5ClN2O B1582929 4-Chloronicotinamide CAS No. 7418-70-4

4-Chloronicotinamide

Cat. No.: B1582929
CAS No.: 7418-70-4
M. Wt: 156.57 g/mol
InChI Key: MJYMDZGWIIUMJV-UHFFFAOYSA-N
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Description

4-Chloronicotinamide is a chemical compound with the molecular formula C6H5ClN2O. It is a derivative of nicotinamide, where a chlorine atom is substituted at the fourth position of the pyridine ring.

Mechanism of Action

Target of Action

4-Chloronicotinamide is a derivative of Nicotinamide . Nicotinamide is known to interact with several targets, including ADP-ribosyl cyclase 2 and Exotoxin A . These targets play crucial roles in various cellular processes, including energy metabolism and DNA repair .

Mode of Action

Given its structural similarity to nicotinamide, it may share similar interactions with its targets . For instance, Nicotinamide is known to function as a component of the coenzyme NAD , which is essential for various biochemical reactions in the body.

Biochemical Pathways

This compound, being a derivative of Nicotinamide, might be involved in similar biochemical pathways. Nicotinamide is a precursor to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These components play a vital role in cellular energy metabolism .

Pharmacokinetics

Pharmacokinetic-pharmacodynamic (pk-pd) modeling can be used to understand the absorption, distribution, metabolism, and excretion (adme) properties of complex molecules like this compound .

Result of Action

For instance, Nicotinamide is known to have various biological effects, including involvement in cellular energy metabolism and DNA repair .

Action Environment

It is known that the compound is solid at room temperature and has a storage temperature of 4°c . This suggests that temperature could be an important environmental factor influencing its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloronicotinamide can be synthesized from 4-chloronicotinic acid. The typical synthetic route involves the conversion of 4-chloronicotinic acid to its corresponding acid chloride using thionyl chloride (SOCl2). The acid chloride is then reacted with ammonia to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloronicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloronicotinamide has diverse applications in scientific research:

Comparison with Similar Compounds

  • 2-Chloronicotinamide
  • 3-Chloronicotinamide
  • 4-Bromonicotinamide
  • 4-Fluoronicotinamide

Comparison: 4-Chloronicotinamide is unique due to the position of the chlorine atom on the pyridine ring, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

4-chloropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c7-5-1-2-9-3-4(5)6(8)10/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYMDZGWIIUMJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40326352
Record name 4-Chloronicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7418-70-4
Record name 7418-70-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527178
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloronicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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